Cas no 54589-65-0 (6-hydrazinyl-2-n,4-n-diphenyl-1,3,5-triazine-2,4-diamine)

6-hydrazinyl-2-n,4-n-diphenyl-1,3,5-triazine-2,4-diamine structure
54589-65-0 structure
Nome del prodotto:6-hydrazinyl-2-n,4-n-diphenyl-1,3,5-triazine-2,4-diamine
Numero CAS:54589-65-0
MF:C15H15N7
MW:293.326501131058
CID:1593321
PubChem ID:253501

6-hydrazinyl-2-n,4-n-diphenyl-1,3,5-triazine-2,4-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-hydrazinyl-2-n,4-n-diphenyl-1,3,5-triazine-2,4-diamine
    • AR-1H1822
    • MLS000687381
    • 6-hydrazinyl-n,n'-diphenyl-1,3,5-triazine-2,4-diamine
    • HMS2656G10
    • AC1Q4VVG
    • 4,6-Dianilino-2-hydrazino-s-triazine
    • NSC76479
    • SureCN11797295
    • 6-hydrazino-N,N'-diphenyl-[1,3,5]triazine-2,4-diamine
    • AC1L5O9B
    • AR-1H1822; MLS000687381; 6-hydrazinyl-n,n'-diphenyl-1,3,5-triazine-2,4-diamine; HMS2656G10; AC1Q4VVG; 4,6-Dianilino-2-hydrazino-s-triazine; NSC76479; SureCN11797295; 6-hydrazino-N,N'-diphenyl-[1,3,5]triazine-2,4-diamine; AC1L5O9B;
    • 1,3,5-Triazine-2,4-diamine, 6-hydrazinyl-N2,N4-diphenyl-
    • AKOS000287628
    • STL428522
    • 6-hydrazino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine
    • 6-hydrazinyl-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine
    • 2,4-Dianilino-6-hydrazino-s-triazine
    • SR-01000317624-1
    • (4-anilino-6-hydrazino-s-triazin-2-yl)-phenyl-amine
    • NSC-76479
    • 6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine
    • 6-diazanyl-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine
    • 6-Hydrazinyl-n,n-diphenyl-1,3,5-triazine-2,4-diamine
    • SR-01000317624
    • cid_253501
    • SCHEMBL11797295
    • SMR000285105
    • BDBM57906
    • 6-Hydrazino-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine
    • L35M467ULB
    • NSC 76479
    • DTXSID20203016
    • 54589-65-0
    • CHEMBL1569929
    • NCGC00245187-01
    • DS-009110
    • Inchi: InChI=1S/C15H15N7/c16-22-15-20-13(17-11-7-3-1-4-8-11)19-14(21-15)18-12-9-5-2-6-10-12/h1-10H,16H2,(H3,17,18,19,20,21,22)
    • Chiave InChI: LUFLTVHAAVPJCI-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN)NC3=CC=CC=C3

Proprietà calcolate

  • Massa esatta: 293.13915
  • Massa monoisotopica: 293.139
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 5
  • Complessità: 287
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 101Ų
  • XLogP3: 3.3

Proprietà sperimentali

  • Densità: 1.411
  • Punto di ebollizione: 548.8°C at 760 mmHg
  • Punto di infiammabilità: 285.7°C
  • Indice di rifrazione: 1.787
  • PSA: 100.78
  • LogP: 2.91260
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.